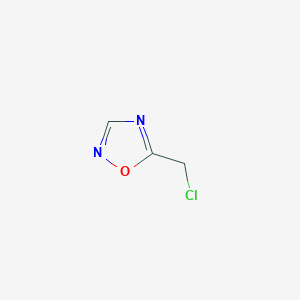
5-(Chloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitrile oxides with alkenes or alkynes, leading to the formation of the oxadiazole ring. For instance, the reaction of aldoximes with 2,3-dichloro-1-propene in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize readily available starting materials and catalysts to facilitate the reaction. The use of continuous flow reactors allows for better control over reaction parameters, leading to more efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions with other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Chloromethyl)-1,2,4-oxadiazole include:
5-(Chloromethyl)isoxazole: Another five-membered ring compound with similar reactivity.
2-Chloro-5-(chloromethyl)pyridine: A pyridine derivative with comparable chemical properties
Uniqueness
What sets this compound apart is its unique combination of heteroatoms within the ring structure, which imparts distinct electronic and steric properties.
Propiedades
IUPAC Name |
5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-5-2-6-7-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBRFZFJCRLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69146-79-8 |
Source


|
| Record name | 5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 5-(chloromethyl)-1,2,4-oxadiazole?
A1: this compound has the molecular formula C3H3ClN2O and a molecular weight of 118.53 g/mol. While specific spectroscopic data may vary depending on the substituted groups on the oxadiazole ring, the presence of the chloromethyl group can be confirmed by 1H NMR and 13C NMR spectroscopy. [, , ]
Q2: How does this compound react to form different compounds?
A2: The chlorine atom in the chloromethyl group of this compound is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at this position. For instance, it reacts with potassium cyanide (KCN) to yield 1,2,4-oxadiazol-5-ylacetonitriles, which can be further transformed into 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes via a non-reductive decyanation pathway. []
Q3: What are the applications of this compound derivatives in medicinal chemistry?
A3: Derivatives of this compound have shown promising antimicrobial activities. Studies have demonstrated that some derivatives exhibit higher inhibitory activity against Candida albicans fungi growth than standard antifungal agents. [] Additionally, compounds incorporating this moiety have been investigated for their potential as anti-breast cancer agents. []
Q4: Can you provide an example of how this compound is used to synthesize a specific compound with potential biological activity?
A4: Researchers synthesized a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids as potential anti-breast cancer agents. They achieved this by first reacting coumarin with propargyl bromide, followed by a click reaction with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. This reaction sequence highlights the utility of this compound derivatives in constructing complex molecules with potential therapeutic applications. []
Q5: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the this compound moiety?
A5: Yes, several studies have investigated the SAR of this compound derivatives. For example, research on thieno[2,3-d]pyrimidine derivatives found that the presence of a chlorine atom in the phenyl radical of the thioacetamide fragment, attached to the 4th position of the thieno[2,3-d]pyrimidine core, significantly enhanced activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [] This highlights the importance of specific substituents in modulating the biological activity of these compounds.
Q6: Has this compound been used to synthesize macrocyclic compounds?
A6: Yes, this compound derivatives have been successfully employed in synthesizing benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds. These macrocycles were prepared via N-substitution reactions using 3-p-phenylsubstituted-5-chloromethyl-1,2,4-oxadiazoles. []
Q7: What analytical techniques are commonly employed to characterize compounds containing the this compound moiety?
A7: Researchers routinely utilize a variety of analytical techniques to characterize this compound-containing compounds. These methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), and X-ray crystallography. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-dimethoxy-2,2-dimethyl-5-oxo-2H,3H,5H,9bH-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2962235.png)


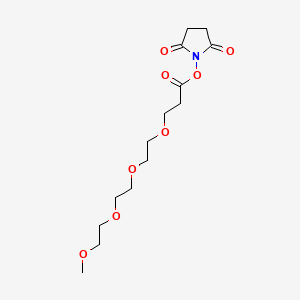
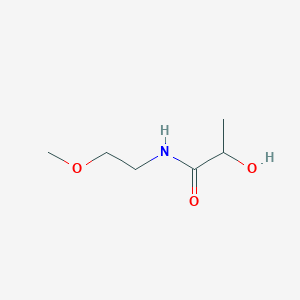
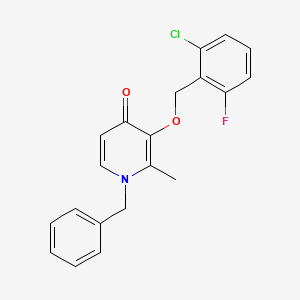
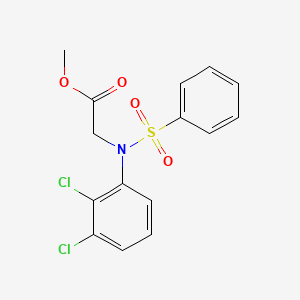
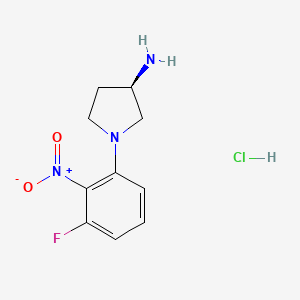
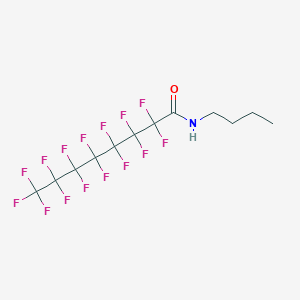
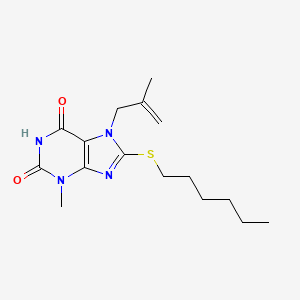
![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
